molecular formula C10H20O2 B2478900 (2S)-2,5,5-Trimethylheptanoic acid CAS No. 2248200-80-6

(2S)-2,5,5-Trimethylheptanoic acid

Cat. No.: B2478900
CAS No.: 2248200-80-6
M. Wt: 172.268
InChI Key: SVXDZCSVQTYBNN-QMMMGPOBSA-N
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Description

(2S)-2,5,5-Trimethylheptanoic acid is an organic compound with the molecular formula C10H20O2. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is a type of branched-chain fatty acid, which is characterized by its unique structure that includes three methyl groups attached to the heptanoic acid backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2,5,5-Trimethylheptanoic acid can be achieved through several methods. One common approach involves the alkylation of a suitable precursor, such as 2,5,5-trimethylhexanoic acid, using a strong base like sodium hydride (NaH) and an alkyl halide. The reaction typically occurs in an aprotic solvent like dimethyl sulfoxide (DMSO) under reflux conditions.

Industrial Production Methods

Industrial production of this compound often involves the catalytic hydrogenation of 2,5,5-trimethylhept-2-enoic acid. This process uses a metal catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature to achieve the desired product with high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2S)-2,5,5-Trimethylheptanoic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to its corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The hydrogen atoms on the methyl groups can be substituted with other functional groups through halogenation or other substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are typically used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.

Major Products Formed

    Oxidation: Ketones or aldehydes.

    Reduction: Alcohols.

    Substitution: Halogenated derivatives.

Scientific Research Applications

(2S)-2,5,5-Trimethylheptanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its role in metabolic pathways and its potential effects on cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the treatment of metabolic disorders.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (2S)-2,5,5-Trimethylheptanoic acid involves its interaction with specific enzymes and receptors in the body. It can act as a substrate for enzymes involved in fatty acid metabolism, influencing various biochemical pathways. The molecular targets and pathways involved include fatty acid synthase and acetyl-CoA carboxylase, which play crucial roles in lipid biosynthesis and regulation.

Comparison with Similar Compounds

Similar Compounds

  • 2,5,5-Trimethylhexanoic acid
  • 2,5,5-Trimethylpentanoic acid
  • 2,5,5-Trimethylbutanoic acid

Uniqueness

(2S)-2,5,5-Trimethylheptanoic acid is unique due to its specific chiral center and the presence of three methyl groups, which confer distinct chemical and physical properties compared to its analogs. This uniqueness makes it valuable in various research and industrial applications.

Properties

IUPAC Name

(2S)-2,5,5-trimethylheptanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O2/c1-5-10(3,4)7-6-8(2)9(11)12/h8H,5-7H2,1-4H3,(H,11,12)/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVXDZCSVQTYBNN-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)CCC(C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C)(C)CC[C@H](C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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